Methyl Aminolevulinate Hydrochloride

Description

Propriétés

IUPAC Name |

methyl 5-amino-4-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-6(9)3-2-5(8)4-7;/h2-4,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYSYPVQHFNBML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045630 |

Source

|

| Record name | Methyl aminolevulinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79416-27-6 |

Source

|

| Record name | Pentanoic acid, 5-amino-4-oxo-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79416-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl aminolevulinate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079416276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl aminolevulinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL AMINOLEVULINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S73606O1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

methyl aminolevulinate hydrochloride synthesis protocol

An In-depth Technical Guide to the Synthesis of Methyl Aminolevulinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl aminolevulinate hydrochloride, the methyl ester of 5-aminolevulinic acid (5-ALA), is a crucial prodrug in photodynamic therapy (PDT).[1][2] Its topical application leads to the accumulation of the photosensitizer protoporphyrin IX in targeted lesions, which, upon light activation, induces cell death.[2][3] This technical guide provides a comprehensive overview of the primary synthesis protocols for methyl aminolevulinate hydrochloride, offering detailed experimental methodologies, comparative data, and visual representations of the chemical pathways.

Introduction

5-Aminolevulinic acid and its esters are pivotal in various biomedical and agricultural applications.[4][5] Methyl aminolevulinate, in particular, offers advantages in topical formulations due to its increased lipophilicity compared to 5-ALA, enhancing its penetration through cell membranes. This guide focuses on the chemical synthesis of methyl aminolevulinate hydrochloride, a stable salt form suitable for pharmaceutical preparations.[3]

Synthesis Methodologies

The synthesis of methyl aminolevulinate hydrochloride can be broadly categorized into two primary approaches:

-

Direct Esterification of 5-Aminolevulinic Acid Hydrochloride: This is the most straightforward and commonly employed method, involving the reaction of 5-aminolevulinic acid hydrochloride with methanol (B129727).

-

Multi-step Synthesis from Precursors: These routes utilize starting materials other than 5-aminolevulinic acid, such as methyl levulinate or other derivatives, and involve a series of chemical transformations.

Experimental Protocols

Method 1: Acid-Catalyzed Esterification of 5-Aminolevulinic Acid Hydrochloride

This protocol details the direct esterification of 5-aminolevulinic acid hydrochloride using methanol as both the solvent and reactant, with a strong acid catalyst.

Experimental Workflow:

Caption: Workflow for Acid-Catalyzed Esterification.

Procedure:

-

To a 500 ml glass reactor, add 200 ml of methanol.

-

Add 1 g of 5-aminolevulinic acid hydrochloride to the methanol.

-

Add 1 drop of concentrated hydrochloric acid to the reaction mixture.

-

The mixture is then stirred overnight at a temperature of 60°C.[6]

-

The progress of the esterification reaction can be monitored using 1H-NMR spectroscopy.[6]

-

Upon completion of the reaction, the excess methanol is removed by distillation.[6]

-

The resulting product is further dried under vacuum at a temperature of 30-40°C to yield methyl 5-aminolevulinate hydrochloride.[6]

-

The structure of the final product should be confirmed by 1H-NMR in DMSO-d6.[6]

Method 2: Esterification using Molecular Sieves

This method provides a more environmentally friendly approach by using molecular sieves as a reusable catalyst and dehydrating agent.

Reaction Scheme:

Caption: Esterification using Molecular Sieves.

Procedure:

-

Prior to the reaction, dry 3A or 4A aluminosilicate (B74896) molecular sieves at 300-350°C.[7]

-

In a suitable reaction vessel, dissolve 5-aminolevulinic acid hydrochloride in methanol.

-

Add the pre-dried molecular sieves to the solution. The mass ratio of molecular sieves to the starting material can range from 1:1 to 4:1.

-

Boil the mixture under reflux.[7]

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods.

-

After the reaction is complete, filter off the molecular sieves.

-

The filtrate, containing the product, is then concentrated by evaporating the methanol, for instance, using a rotary evaporator.

Method 3: Synthesis from Methyl Levulinate

This multi-step synthesis starts from the bio-based methyl levulinate and proceeds through bromination and ammoniation.

Signaling Pathway:

Caption: Synthesis Pathway from Methyl Levulinate.

Procedure:

-

Bromination: Methyl levulinate is brominated to form 5-bromolevulinate. A greener approach utilizes copper bromide (CuBr2) as the brominating agent instead of liquid bromine.[4][8]

-

Ammoniation and Hydrolysis: The resulting 5-bromolevulinate undergoes ammoniation followed by hydrolysis to yield 5-aminolevulinic acid.[4][8]

-

Esterification: The produced 5-aminolevulinic acid is then esterified, typically as the hydrochloride salt, using one of the methods described above to obtain methyl aminolevulinate hydrochloride.

Quantitative Data Summary

The following table summarizes the reported yields and conversion rates for the different synthetic methods.

| Method | Starting Material | Reagents/Catalyst | Yield/Conversion | Purity | Reference |

| Acid-Catalyzed Esterification | 5-Aminolevulinic Acid HCl | Methanol, conc. HCl | Data not specified in the provided abstract | - | [6] |

| Esterification with Molecular Sieves | 5-Aminolevulinic Acid HCl | Methanol, 3A or 4A Molecular Sieves | 86% - 99% Conversion | - | [7] |

| Synthesis from Methyl Levulinate | Methyl Levulinate | CuBr2, followed by ammoniation | 64% overall yield for 5-ALA | >95% | [4][8] |

Conclusion

The synthesis of methyl aminolevulinate hydrochloride can be achieved through several viable routes. The direct esterification of 5-aminolevulinic acid hydrochloride is a straightforward approach, with the use of molecular sieves offering a more sustainable alternative. For large-scale production, synthesis from readily available precursors like methyl levulinate presents a promising pathway with high reported yields and purity. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. Further optimization of reaction conditions for each method can lead to improved yields and process efficiency.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Methyl Aminolevulinate | C6H11NO3 | CID 157922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01517E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Aminolevulinic acid methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. RU2611441C2 - Method for producing of 5-aminolevulinic acid methyl ester hydrochloride - Google Patents [patents.google.com]

- 8. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties of Methyl Aminolevulinate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of methyl aminolevulinate (MAL), a key photosensitizing agent used in research and clinical photodynamic therapy (PDT). This document details the physicochemical characteristics, mechanism of action, and relevant experimental protocols to support its application in a research setting.

Physicochemical Properties

Methyl aminolevulinate, often used as its hydrochloride salt for enhanced stability and solubility, is a prodrug that is metabolically converted to the potent photosensitizer Protoporphyrin IX (PpIX).[1][2][3] Its chemical structure is the methyl ester of 5-aminolevulinic acid (ALA), a natural precursor in the heme biosynthesis pathway.[2][4] The hydrochloride salt is a white to slightly yellow powder.[5][6][7][8]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of methyl aminolevulinate and its hydrochloride salt.

| Property | Methyl Aminolevulinate (Free Base) | Methyl Aminolevulinate HCl | Source(s) |

| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₂ClNO₃ | [1][2][4] |

| Molecular Weight | 145.16 g/mol | 181.62 g/mol | [2][4][5] |

| Appearance | Solid | White to slightly yellow powder | [5][6][8] |

| pKa (Strongest Basic) | 7.83 (Predicted) | 8.1 (Weak Acid) | [1][7] |

| logP (Octanol/Water) | -1.0 to -1.3 (Predicted/Experimental) | N/A | [1][2] |

| Water Solubility | 220.0 mg/mL (Predicted) | Freely soluble | [1][5][6] |

| Methanol Solubility | N/A | Freely soluble | [5][6][8] |

| Ethanol Solubility | N/A | Soluble | [5][6][8] |

| Organic Solvent | N/A | Practically insoluble | [5][6][8] |

Stability Profile

The stability of methyl aminolevulinate is highly dependent on pH and temperature.[9]

-

pH Stability : MAL solutions are most stable at an acidic pH of 4.0.[9][10] As the pH increases above 5.0, the compound becomes chemically unstable and loses its biological activity, partly due to spontaneous dimerization.[9][10] At a physiological pH of 7.4, the decay of MAL is significantly faster than at acidic pH.[9][10] Therefore, stock solutions should be prepared immediately before use and the pH should not exceed 5.0 for storage.[9]

-

Temperature Stability : Lower temperatures enhance stability. Solutions stored at 4°C are more stable than those at 37°C.[9][10] The fastest degradation occurs at 37°C and pH 7.4.[9] For long-term storage, the solid powder should be kept at -20°C in a dry, dark environment.[8]

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of MAL is based on its role as a prodrug in photodynamic therapy (PDT).[3] Upon topical application, the more lipophilic MAL preferentially penetrates the cell membranes of rapidly proliferating cells, such as those in actinic keratosis or basal cell carcinoma lesions, compared to healthy cells.[11][12]

Heme Synthesis Signaling Pathway

Inside the cell, ubiquitous esterases hydrolyze methyl aminolevulinate to 5-aminolevulinic acid (ALA). This exogenous ALA enters the heme biosynthesis pathway, bypassing the rate-limiting step regulated by the enzyme ALA synthase.[13][14] This leads to a significant accumulation of the photoactive intermediate, Protoporphyrin IX (PpIX), within the mitochondria of the target cells.[1][15] The final step, the conversion of PpIX to heme by the enzyme ferrochelatase, is relatively slow, contributing to the buildup of PpIX.[16]

Caption: Intracellular conversion of MAL to PpIX and subsequent photodynamic activation.

When the accumulated PpIX is exposed to light of a specific wavelength (typically red light, 570-670 nm), it becomes excited.[6][11] This energy is transferred to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[1][17] These ROS cause oxidative damage to cellular components, particularly the mitochondria, leading to apoptosis and necrosis of the target cells.[1][2]

Experimental Protocols

The following sections outline generalized methodologies for key experiments involving methyl aminolevulinate.

Solubility Determination (Shake-Flask Method)

This standard method determines the equilibrium solubility of a compound.

-

Preparation : Add an excess amount of methyl aminolevulinate HCl powder to a known volume of the desired solvent (e.g., purified water, ethanol, phosphate-buffered saline) in a sealed flask.

-

Equilibration : Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation : Separate the undissolved solid from the solution via centrifugation or filtration using a low-binding filter (e.g., PTFE).

-

Quantification : Analyze the clear supernatant to determine the concentration of the dissolved compound. This is typically done using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : The determined concentration represents the solubility of the compound in that solvent under the specified conditions.

Stability-Indicating HPLC Method

This protocol is designed to quantify the decrease of an active ingredient due to degradation.

-

Forced Degradation : Subject MAL solutions to various stress conditions to intentionally produce degradation products. Conditions typically include:

-

Acidic/Basic Hydrolysis : Incubate with HCl and NaOH solutions (e.g., 0.1 M) at elevated temperatures.

-

Oxidation : Treat with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress : Heat the solid powder and a solution at a high temperature (e.g., 70°C).

-

Photostability : Expose the solution to UV light according to ICH guidelines.

-

-

Method Development : Develop a reverse-phase HPLC (RP-HPLC) method capable of separating the intact MAL peak from all generated degradation product peaks and any impurities.[18]

-

Column : A C18 column is commonly used.

-

Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/methanol) is typically employed.[19]

-

Detection : A photodiode array (PDA) detector is used to check for peak purity and to select an appropriate wavelength for quantification (e.g., 275 nm).[19]

-

-

Validation : Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[20] The method is considered "stability-indicating" if it can accurately measure the concentration of the active drug without interference from degradants.

In Vitro Photodynamic Therapy Protocol

This protocol outlines a typical cell-based assay to evaluate the phototoxic efficacy of MAL.

-

Cell Culture : Plate cancer cells (e.g., HeLa, A431) in a multi-well plate and allow them to adhere overnight.[21]

-

Incubation : Wash the cells with PBS and then incubate them with varying concentrations of freshly prepared MAL solution (e.g., 0.1 mM to 2 mM in serum-free media) for a specific duration (e.g., 1-4 hours) at 37°C.[21] All incubation steps must be performed in the dark to prevent premature photosensitizer activation.[21]

-

Wash & Replace : After incubation, wash the cells with PBS to remove extracellular MAL and replace with fresh culture medium.

-

Illumination : Irradiate the cells with a light source emitting in the appropriate wavelength range (e.g., 630 nm) and a specific light dose (e.g., 10-75 J/cm²).[11][22] Include dark control groups (cells with MAL but no light) and light-only control groups (cells with no MAL but exposed to light).

-

Post-Irradiation Incubation : Return the plates to the incubator for a further 24-48 hours.

-

Viability Assessment : Determine cell viability using a standard assay, such as MTT, XTT, or crystal violet staining, to quantify the cytotoxic effect of the MAL-PDT.

Standard Research Workflow

The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of methyl aminolevulinate.

Caption: A typical preclinical research workflow for evaluating MAL-PDT.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Methyl Aminolevulinate | C6H11NO3 | CID 157922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl aminolevulinate - Wikipedia [en.wikipedia.org]

- 4. Methyl Aminolevulinate [drugfuture.com]

- 5. Metvixia (Methyl Aminolevulinate Cream): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. galderma.com [galderma.com]

- 8. medkoo.com [medkoo.com]

- 9. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dermnetnz.org [dermnetnz.org]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. Heme - Wikipedia [en.wikipedia.org]

- 14. Heme Synthesis Mnemonic for USMLE [pixorize.com]

- 15. Enhancement of methyl-aminolevulinate photodynamic therapy by iron chelation with CP94: an in vitro investigation and clinical dose-escalating safety study for the treatment of nodular basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 17. drugs.com [drugs.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 20. scispace.com [scispace.com]

- 21. youtube.com [youtube.com]

- 22. skintherapyletter.com [skintherapyletter.com]

An In-depth Technical Guide to the Solubility of Methyl Aminolevulinate Hydrochloride in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl aminolevulinate hydrochloride (MAL), a critical parameter for its application in research and pharmaceutical formulations. The document details its solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and water, and provides relevant experimental context.

Core Solubility Data

Methyl aminolevulinate hydrochloride is a white to slightly yellow powder.[1][2][3][4][5] Its solubility is a key factor in the preparation of formulations for both in vitro and in vivo studies, as well as for its clinical application in photodynamic therapy (PDT).

The quantitative solubility data for methyl aminolevulinate hydrochloride in DMSO and water is summarized in the table below for easy comparison.

| Solvent | Solubility | Molar Concentration (approx.) | Source(s) |

| Water | Freely soluble; ≥24.9 mg/mL | ≥137.1 mM | [1][2][3][4][6] |

| DMSO | Soluble; ≥21.6 mg/mL to 36 mg/mL | ≥118.9 mM to 198.21 mM | [6][7][8] |

It is important to note that the solubility in DMSO may be affected by the presence of moisture, and the use of fresh DMSO is recommended for optimal dissolution.[7]

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of methyl aminolevulinate hydrochloride were not found in the reviewed literature, a general and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method. This method is a standard approach in pharmaceutical sciences.

Objective: To determine the saturation solubility of methyl aminolevulinate hydrochloride in a specified solvent (e.g., DMSO or water) at a controlled temperature.

Materials:

-

Methyl aminolevulinate hydrochloride powder

-

Solvent of interest (e.g., anhydrous DMSO, purified water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of methyl aminolevulinate hydrochloride powder to a series of vials containing a known volume of the solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibration, indicating that the solution is saturated.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the sediment. Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). Analyze the diluted sample to determine the concentration of methyl aminolevulinate hydrochloride.

-

Data Analysis: The determined concentration represents the equilibrium solubility of methyl aminolevulinate hydrochloride in the solvent at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action and the clinical workflow for photodynamic therapy using methyl aminolevulinate hydrochloride.

The diagram above illustrates the metabolic conversion of the prodrug methyl aminolevulinate into the photosensitizer Protoporphyrin IX within tumor cells.[9][10][11] Subsequent activation by red light generates reactive oxygen species, leading to cell death.[9][10][11]

The workflow diagram outlines the key steps in the clinical application of methyl aminolevulinate photodynamic therapy, from initial lesion preparation to post-treatment assessment.[12][13][14] This process ensures the effective delivery of the drug and its activation for therapeutic purposes.[12][13][14]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. galderma.com [galderma.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Metvixia (Methyl Aminolevulinate Cream): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. medkoo.com [medkoo.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. Methyl Aminolevulinate | C6H11NO3 | CID 157922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. dermnetnz.org [dermnetnz.org]

- 13. cancer.ca [cancer.ca]

- 14. Photodynamic therapy with topical methyl aminolevulinate for actinic keratosis: results of a prospective randomized multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Methyl Aminolevulinate Hydrochloride in Cell Culture Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of methyl aminolevulinate hydrochloride (MAL) in aqueous solutions and discusses the critical factors influencing its stability in the context of in vitro cell culture experiments. Understanding the stability of MAL is paramount for ensuring the accuracy and reproducibility of experimental results in research, particularly in the field of photodynamic therapy (PDT).

Introduction

Methyl aminolevulinate hydrochloride is a prodrug that is metabolically converted to the photosensitizer protoporphyrin IX (PpIX) within cells.[1] The accumulation of PpIX, followed by activation with light of a specific wavelength, leads to the generation of reactive oxygen species and subsequent cell death. This principle is the foundation of PDT, a promising therapeutic modality for various cancers and other diseases. The stability of the parent compound, MAL, in the experimental environment is a critical determinant of the effective concentration that reaches the cells, thereby influencing the ultimate biological outcome.

This guide summarizes the available quantitative data on MAL stability, provides a detailed experimental protocol for assessing its stability in cell culture media, and illustrates the key pathways and workflows involved.

Quantitative Data on Methyl Aminolevulinate Stability

The stability of MAL is significantly influenced by pH and temperature. The primary degradation pathway for 5-aminolevulinic acid (ALA) and its esters like MAL is dimerization, particularly at pH values greater than 5.0.[1][2][3] The following table summarizes the stability of MAL in aqueous solutions under different conditions, based on the study by Kaliszewski et al. (2007), which measured the remaining biological activity (ability to generate PpIX).[1][2]

| pH | Temperature (°C) | Time (days) | Remaining Activity (%) |

| 4.0 | 4 | 5 | ~100 |

| 5.5 | 4 | 5 | ~90 |

| 7.4 | 37 | 1 | Significantly Reduced |

| 7.4 | 4 | 1 | Moderately Reduced |

Data extrapolated from Kaliszewski et al. (2007). The study indicates that the decay of MAL at pH 7.4 and 37°C follows first-order kinetics.[1][2]

It is crucial to note that these data were generated in simple buffered solutions. Cell culture media are complex mixtures containing amino acids, vitamins, salts, and other components that could potentially accelerate or decelerate the degradation of MAL. Therefore, direct assessment of MAL stability in the specific cell culture medium being used is highly recommended.

Experimental Protocols

To ensure accurate and reproducible results in cell culture-based assays involving MAL, it is essential to determine its stability under the specific experimental conditions. Below is a detailed protocol for a typical in vitro stability study of MAL in cell culture medium.

Protocol: Assessment of Methyl Aminolevulinate Hydrochloride Stability in Cell Culture Media

1. Objective: To quantify the degradation of methyl aminolevulinate hydrochloride in a specific cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) over time at standard cell culture incubation conditions (37°C, 5% CO2).

2. Materials:

-

Methyl aminolevulinate hydrochloride (MAL) powder

-

Cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Sterile, conical tubes (15 mL or 50 mL)

-

Incubator (37°C, 5% CO2)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

Analytical column (e.g., C18 reverse-phase)

-

Mobile phase reagents (e.g., acetonitrile (B52724), water, formic acid)

-

Sterile filters (0.22 µm)

-

Pipettes and sterile tips

3. Methods:

-

Preparation of MAL Stock Solution:

-

Prepare a high-concentration stock solution of MAL (e.g., 100 mM) in a sterile, acidic buffer (pH < 5.0) or sterile water and sterilize by filtration through a 0.22 µm filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

-

-

Preparation of Test Solutions:

-

Prepare the complete cell culture medium by supplementing the basal medium with the desired concentration of FBS (e.g., 10%).

-

Spike the complete medium with the MAL stock solution to achieve the final desired concentration for your experiments (e.g., 1 mM).

-

Prepare a sufficient volume to collect samples at all planned time points.

-

-

Incubation:

-

Aliquot the MAL-containing medium into sterile conical tubes for each time point.

-

Place the tubes in a 37°C, 5% CO2 incubator.

-

-

Sample Collection:

-

At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

-

Immediately freeze the sample at -80°C to halt any further degradation.

-

-

Sample Analysis (HPLC or LC-MS/MS):

-

Thaw the samples on ice.

-

Prepare the samples for analysis. This may involve a protein precipitation step (e.g., addition of cold acetonitrile) followed by centrifugation to remove precipitated proteins.

-

Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the concentration of intact MAL.

-

HPLC-UV: A C18 column can be used with a mobile phase gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid. Detection is typically performed at a low UV wavelength (~210 nm).

-

LC-MS/MS: This method offers higher specificity and sensitivity. A C18 column can be used with a mobile phase gradient of acetonitrile and water with formic acid. The mass spectrometer is set to monitor specific precursor and product ion transitions for MAL.

-

-

-

Data Analysis:

-

Calculate the concentration of MAL at each time point.

-

Plot the concentration of MAL versus time.

-

Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of MAL in the cell culture medium under the tested conditions.

-

Visualizations

Signaling Pathway of MAL-induced Phototoxicity

The following diagram illustrates the conversion of MAL to the photosensitizer PpIX and the subsequent events leading to phototoxicity upon light activation.

Caption: Metabolic conversion of MAL to PpIX and subsequent phototoxic reaction.

Experimental Workflow for MAL Stability Assessment

This diagram outlines the key steps involved in determining the stability of MAL in cell culture media.

Caption: Workflow for determining the stability of MAL in cell culture media.

Conclusion

The stability of methyl aminolevulinate hydrochloride is a critical parameter that can significantly impact the outcome of in vitro studies. The available data strongly suggest that MAL is unstable at physiological pH and temperature, conditions that are typical for cell culture experiments. Therefore, it is imperative for researchers to either use freshly prepared MAL solutions for each experiment or to conduct a thorough stability assessment in their specific cell culture medium to accurately determine the effective concentration of the compound over the course of their study. The protocol and information provided in this guide offer a framework for conducting such stability assessments, thereby contributing to more robust and reproducible scientific findings.

References

In Vitro Mechanism of Action of Methyl Aminolevulinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl aminolevulinate (MAL) is a potent prodrug utilized in photodynamic therapy (PDT) for various oncological and dermatological conditions. As a lipophilic ester of 5-aminolevulinic acid (ALA), MAL exhibits enhanced cellular uptake and selectivity, particularly in neoplastic cells. This technical guide provides an in-depth exploration of the in vitro mechanism of action of MAL, detailing its conversion to the photosensitizer Protoporphyrin IX (PpIX), the subsequent generation of cytotoxic reactive oxygen species (ROS) upon photoactivation, and the intricate signaling pathways leading to programmed cell death. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to aid in research and development.

Core Mechanism of Action

The in vitro efficacy of MAL-PDT is a multi-stage process initiated by the selective uptake of MAL by rapidly proliferating cells. Inside the cell, MAL is hydrolyzed to ALA, which then enters the heme biosynthesis pathway. Due to enzymatic differences, particularly a lower ferrochelatase activity in cancer cells, ALA is preferentially converted into the potent photosensitizer, Protoporphyrin IX (PpIX), which accumulates within the mitochondria.[1][2][3][4]

Upon exposure to light of an appropriate wavelength (typically in the red region, 570-670 nm), the accumulated PpIX is excited from its ground state to a transient singlet state, followed by intersystem crossing to a longer-lived triplet state.[5] This triplet-state PpIX can then react with molecular oxygen via two primary mechanisms:

-

Type I Reaction: Involves electron transfer to form superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals.

-

Type II Reaction: Involves energy transfer to ground-state molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

The generation of these reactive oxygen species (ROS) is the pivotal cytotoxic event in MAL-PDT.[2][3][4] ROS cause oxidative damage to cellular components, with the mitochondria being a primary target due to the localization of PpIX.[6] This mitochondrial damage initiates a cascade of events leading to cell death, predominantly through apoptosis.

Visualizing the Core Mechanism

Caption: The core mechanism of methyl aminolevulinate photodynamic therapy in vitro.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on MAL-PDT and related aminolevulinate-based PDT. These data highlight the dose-dependent nature of the therapy and provide a basis for experimental design.

Table 1: Protoporphyrin IX (PpIX) Accumulation

| Cell Line | Prodrug (Concentration) | Incubation Time (hours) | Fold Increase in PpIX Fluorescence (approx.) | Reference |

| Human Epidermoid Carcinoma (A431) | MAL | 4 | Not specified, but significant accumulation | [6] |

| Human Glioblastoma (U87MG) | 5-ALA (various) | 4 | Dose-dependent increase | [7] |

| Human Bladder Cancer (HT1376) | Hexaminolevulinate | 4 | Significant increase | [8] |

| Leukemic Cell Lines (HEL, HL60) | 5-ALA | Not specified | 26-fold (HEL), 6-fold (HL60) | [9] |

Table 2: In Vitro Cytotoxicity of MAL-PDT

| Cell Line | MAL Concentration (mM) | Light Fluence (J/cm²) | Incubation Time (hours) | Cell Viability Reduction (%) | Reference |

| Human Epidermoid Carcinoma (A431) | Not specified | Not specified | Not specified | Up to 72.5% | [6] |

| Squamous Cell Carcinoma (SCC-13) | 0.5 - 2.0 (5-ALA) | 10 | 0.5 | Dose-dependent decrease | [10] |

| Murine Melanoma (B16) | Not specified | 50 - 200 | Not specified | 84.5% - 98.5% | [8] |

| Human Non-Small Cell Lung Carcinoma (H460) | 3.0 (ALA) | 2 | Not specified | ~70% | [11] |

Table 3: Apoptosis Induction by MAL-PDT

| Cell Line | Prodrug (Concentration) | Light Fluence (J/cm²) | Time Post-PDT (hours) | Apoptotic Cells (%) | Reference |

| Squamous Cell Carcinoma (SCC-13) | 2.0 mM (5-ALA) | 10 | Not specified | 38.33 ± 1.81 | [10] |

| Malignant T-cells (Jurkat) | Not specified (ALA) | Not specified | 24 | Up to 88% (DNA fragmentation) | [10] |

| Human Keratinocytes (UP) | Not specified | Not specified | Not specified | Significantly increased | [12] |

Key Signaling Pathways in MAL-PDT Induced Apoptosis

The primary mode of cell death induced by MAL-PDT is apoptosis, which is orchestrated by a complex network of signaling pathways. The generation of ROS, particularly in the mitochondria, is the central trigger for these pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

This is the principal pathway activated by MAL-PDT.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): ROS-induced damage to the mitochondrial membranes leads to MOMP.[13]

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical. PDT can lead to an increased Bax/Bcl-2 ratio, favoring apoptosis.[14][15][16] Pro-apoptotic members translocate to the mitochondria and facilitate MOMP.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK pathways are involved in transmitting extracellular signals to the nucleus and play a role in the cellular response to stress, including PDT-induced oxidative stress.

-

JNK and p38 Activation: Studies on aminolevulinate-PDT have shown a significant activation of the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38 MAPK.[11][17]

-

Role in Apoptosis: The activation of JNK and p38 pathways is generally associated with pro-apoptotic signaling in the context of PDT.

Visualizing the Apoptotic Signaling Pathways

Caption: Key signaling pathways involved in MAL-PDT-induced apoptosis in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the in vitro mechanism of action of MAL-PDT.

In Vitro MAL-PDT Experimental Workflow

Caption: General experimental workflow for in vitro MAL-PDT studies.

Protocol for PpIX Quantification

Objective: To quantify the intracellular accumulation of PpIX following incubation with MAL.

Methodology:

-

Cell Culture and MAL Incubation:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Incubate cells with the desired concentrations of MAL for a specified period (e.g., 4 hours) in the dark.

-

-

Cell Lysis and PpIX Extraction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Alternatively, for extraction, use a 4:1 mixture of ethyl acetate:acetic acid, followed by back-extraction into 1.5 M hydrochloric acid.[18]

-

-

Fluorescence Measurement:

-

Data Normalization:

-

Normalize the PpIX fluorescence to the total protein concentration of the cell lysate to account for variations in cell number.

-

Protocol for Measurement of Reactive Oxygen Species (ROS)

Objective: To detect and quantify the generation of intracellular ROS following MAL-PDT.

Methodology:

-

Cell Culture and MAL-PDT Treatment:

-

Perform MAL-PDT on cells cultured in a multi-well plate as described in the general workflow.

-

-

Staining with ROS-Sensitive Probe:

-

Immediately after irradiation, wash the cells with PBS.

-

Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), typically at a concentration of 5-10 µM for 30 minutes at 37°C in the dark.[20][21]

-

-

Fluorescence Measurement:

-

Controls:

-

Include appropriate controls, such as cells treated with MAL but not irradiated, cells irradiated without MAL, and untreated cells.

-

Protocol for Apoptosis Assay via Annexin V Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after MAL-PDT.

Methodology:

-

Cell Culture and MAL-PDT Treatment:

-

Treat cells with MAL-PDT and incubate for the desired time (e.g., 6-24 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

-

-

Staining:

-

Wash the cells with PBS and then resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.

-

Incubate for 15-20 minutes at room temperature in the dark.[10][22][23]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Distinguish between four cell populations:

-

Viable cells (Annexin V-negative, PI/7-AAD-negative)

-

Early apoptotic cells (Annexin V-positive, PI/7-AAD-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI/7-AAD-positive)

-

Necrotic cells (Annexin V-negative, PI/7-AAD-positive)

-

-

Protocol for Caspase-3 Activity Assay

Objective: To measure the activity of the executioner caspase-3 as a marker of apoptosis.

Methodology:

-

Cell Culture and MAL-PDT Treatment:

-

Treat cells with MAL-PDT and incubate for a time course (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis:

-

Harvest cells and prepare cell lysates using a lysis buffer provided with a commercial caspase-3 activity assay kit.

-

-

Enzymatic Reaction:

-

Incubate the cell lysate with a caspase-3-specific substrate, such as DEVD-pNA (for colorimetric assays) or a fluorogenic substrate.[2]

-

-

Measurement:

-

For colorimetric assays, measure the absorbance of the cleaved p-nitroaniline (pNA) at 400-405 nm.

-

For fluorometric assays, measure the fluorescence of the cleaved substrate at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the fold-increase in caspase-3 activity in treated samples compared to untreated controls after normalizing to the protein concentration of the lysates.

-

Conclusion

The in vitro mechanism of action of methyl aminolevulinate is a well-defined process centered on its conversion to the photosensitizer PpIX and the subsequent light-induced generation of cytotoxic reactive oxygen species. This leads to the activation of intrinsic apoptotic pathways, primarily through mitochondrial damage, involving the Bcl-2 family of proteins and the caspase cascade. The accompanying quantitative data and detailed experimental protocols provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of MAL-PDT. A thorough understanding of these molecular mechanisms is crucial for optimizing treatment protocols and developing novel photodynamic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. abcam.com [abcam.com]

- 3. Photodynamic Therapy Combined with Bcl-2/Bcl-xL Inhibition Increases the Noxa/Mcl-1 Ratio Independent of Usp9X and Synergistically Enhances Apoptosis in Glioblastoma | MDPI [mdpi.com]

- 4. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Promotion of PDT Efficacy by a Bcl-2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activatable Ferritin Nanocomplex for Real-Time Monitoring of Caspase-3 Activation during Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of apoptotic cell death by photodynamic therapy in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of mitochondrial membrane permeabilization during apoptosis under photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic effect and apoptosis pathways activated by methylene blue-mediated photodynamic therapy in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of the methylene blue mediated photodynamic therapy on BCL2 and BAX genes expression at mRNA level and apoptosis of head and neck squamous cell carcinoma cell line [foliamedica.bg]

- 16. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. How Much Protoporphyrin IX Must Be Activated to Obtain Full Efficacy of Methyl Aminolevulinate Photodynamic Therapy? Implication for Treatment Modifications [mdpi.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Item - Dynamics of outer mitochondrial membrane permeabilization during apoptosis. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 23. Permeabilization of the outer mitochondrial membrane: Mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Conversion of Methyl Aminolevulinate to Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl aminolevulinate (MAL), a lipophilic ester of 5-aminolevulinic acid (ALA), is a crucial prodrug in photodynamic therapy (PDT). Its efficacy hinges on its metabolic conversion within target cells to the potent photosensitizer, Protoporphyrin IX (PpIX). Understanding the intricacies of this conversion is paramount for optimizing PDT protocols, developing novel photosensitizers, and enhancing therapeutic outcomes. This technical guide provides a comprehensive overview of the metabolic pathway, quantitative data on conversion efficiency, detailed experimental protocols for its study, and the signaling pathways that regulate this critical biological process.

The Metabolic Pathway: From Methyl Aminolevulinate to Protoporphyrin IX

The conversion of MAL to PpIX is a multi-step enzymatic process that largely follows the endogenous heme biosynthesis pathway. Upon topical or systemic administration, the more lipophilic nature of MAL facilitates its penetration through cellular membranes compared to its parent compound, ALA.

Step 1: Cellular Uptake and Hydrolysis

MAL enters the cell and is rapidly hydrolyzed by intracellular esterases to 5-aminolevulinic acid (ALA).

Step 2: The Heme Biosynthesis Pathway

Once converted to ALA, the molecule enters the heme synthesis pathway, a series of eight enzymatic reactions occurring in both the cytoplasm and mitochondria.

-

Cytosolic Phase:

-

ALA Dehydratase (ALAD): Two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG).

-

Porphobilinogen Deaminase (PBGD): Four molecules of PBG are polymerized in a head-to-tail fashion to form the linear tetrapyrrole, hydroxymethylbilane.

-

Uroporphyrinogen III Synthase (UROS): Hydroxymethylbilane is cyclized to form uroporphyrinogen III.

-

Uroporphyrinogen Decarboxylase (UROD): The four acetate (B1210297) side chains of uroporphyrinogen III are decarboxylated to methyl groups, yielding coproporphyrinogen III.

-

-

Mitochondrial Phase: 5. Coproporphyrinogen Oxidase (CPOX): Coproporphyrinogen III is translocated into the mitochondria and two of its four propionate (B1217596) groups are oxidatively decarboxylated to form protoporphyrinogen (B1215707) IX. 6. Protoporphyrinogen Oxidase (PPOX): Protoporphyrinogen IX is oxidized by a six-electron oxidation to form the photosensitive Protoporphyrin IX (PpIX). 7. Ferrochelatase (FECH): In the final step of heme synthesis, a ferrous iron atom is inserted into PpIX to form heme. The relatively lower activity of this enzyme is a key reason for the accumulation of PpIX in tumor cells.

Diagram of the Metabolic Pathway

An In-Depth Technical Guide to Basic Cytotoxicity Studies of Methyl Aminolevulinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and experimental methodologies for assessing the cytotoxicity of methyl aminolevulinate hydrochloride (MAL-HCl). Primarily utilized in photodynamic therapy (PDT), MAL-HCl's cytotoxic effects are contingent on its metabolic conversion to the photosensitizer Protoporphyrin IX (PpIX) and subsequent activation by light. This document details the mechanism of action, key signaling pathways, and protocols for essential in vitro cytotoxicity assays.

Mechanism of Action: Photodynamic Cytotoxicity

Methyl aminolevulinate hydrochloride is a prodrug that, upon administration, is preferentially taken up by rapidly proliferating cells, such as cancer cells. Within the cell, MAL-HCl is metabolized into the photoactive molecule Protoporphyrin IX (PpIX).[1][2][3] The accumulation of PpIX in target cells is a critical step for selective cytotoxicity.

Upon exposure to light of a specific wavelength (typically in the red region of the spectrum, around 635 nm), the accumulated PpIX is excited from its ground state to a transient singlet state, followed by conversion to a longer-lived triplet state.[4] This excited triplet state of PpIX can then react with molecular oxygen in the surrounding tissue via two main pathways:

-

Type I Reaction: Involves the transfer of electrons or hydrogen atoms to produce radical ions, which can further react with oxygen to form reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

-

Type II Reaction: The primary and more efficient pathway for PDT, where energy is directly transferred to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[4]

The generation of these ROS, particularly singlet oxygen, is the ultimate cause of cellular damage and cytotoxicity. These highly reactive species can oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to damage of cellular membranes, mitochondria, and other organelles, ultimately triggering cell death.[4]

Quantitative Analysis of MAL-HCl Photodynamic Cytotoxicity

The cytotoxic efficacy of MAL-PDT is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of MAL-HCl required to inhibit a biological process, such as cell proliferation, by 50% under specific light conditions. The IC50 values are dependent on several factors, including the cell line, MAL-HCl concentration, incubation time, and the light dose delivered.

Table 1: IC50 Values for MAL-PDT in Various Cancer Cell Lines

| Cell Line | Cancer Type | MAL-HCl Concentration (mM) | Incubation Time (h) | Light Dose (J/cm²) | IC50 (µM) | Reference |

| A431 | Cutaneous Squamous Cell Carcinoma | 0.5 | 5 | 0-12 | ~4.5 | [5] |

| SCC13 | Cutaneous Squamous Cell Carcinoma | 0.5 | 5 | 0-12 | ~7.0 | [5] |

| HN5 | Head and Neck Squamous Cell Carcinoma | 0.5 | 5 | 0-12 | ~3.5 | [5] |

| SCC9 | Head and Neck Squamous Cell Carcinoma | 0.5 | 5 | 0-12 | >12 | [5] |

Note: The IC50 values can vary significantly between studies due to differences in experimental conditions. The data presented here should be considered as a reference.

Modes of Cell Death Induced by MAL-PDT

MAL-PDT can induce cell death through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The predominant mode of cell death is dependent on the intensity of the PDT treatment, including the concentration of MAL-HCl and the light dose administered.

-

Apoptosis: Generally observed at lower PDT doses, apoptosis is a controlled process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response.[6]

-

Necrosis: Occurs at higher PDT doses that cause overwhelming cellular damage. Necrosis is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger inflammation in the surrounding tissue.[6][7]

The ratio of apoptotic to necrotic cells can be quantitatively assessed using flow cytometry following staining with Annexin V and propidium (B1200493) iodide (PI).

Table 2: Apoptosis and Necrosis Induction by MAL-PDT

| Cell Line | MAL-HCl Concentration | Light Dose | Apoptosis (%) | Necrosis (%) | Reference |

| Hypothetical Data | Low | Low | High | Low | |

| Hypothetical Data | High | High | Low | High |

Note: This table illustrates the general principle. Specific quantitative data on the apoptosis/necrosis ratio for MAL-PDT is highly dependent on the experimental setup and cell line used.

Signaling Pathways in MAL-PDT Induced Apoptosis

The apoptotic response to MAL-PDT is orchestrated by a complex network of signaling pathways, primarily initiated by the generation of ROS.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]

- 4. Co-regulation of the transcription controlling ATF2 phosphoswitch by JNK and p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New insights into the mechanisms for photodynamic therapy-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-aminolaevulinic acid-based photodynamic therapy induces both necrosis and apoptosis of keratinocytes in plantar warts - PubMed [pubmed.ncbi.nlm.nih.gov]

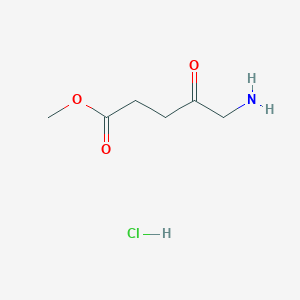

structural formula and molecular weight of methyl aminolevulinate HCl

This document provides a detailed overview of the structural and physical properties of Methyl Aminolevulinate Hydrochloride (HCl), a key compound in photodynamic therapy. The information is intended for researchers, scientists, and professionals in the field of drug development.

Structural Formula

Methyl aminolevulinate HCl is the hydrochloride salt of methyl aminolevulinate, an ester of aminolevulinic acid. The chemical structure is characterized by a pentanoate backbone with a ketone group at the fourth carbon and an amino group at the fifth carbon. The methyl ester is at the first carbon. The hydrochloride salt is formed with the amino group.

Caption: Structural formula of methyl aminolevulinate HCl.

Quantitative Data

The following table summarizes the key quantitative data for methyl aminolevulinate hydrochloride.

| Property | Value | References |

| Molecular Formula | C6H12ClNO3 | [1][2][3][4] |

| Molecular Weight | 181.62 g/mol | [1][2][3][5][6][7] |

| CAS Number | 79416-27-6 | [3][5][6][7] |

| Appearance | White to slightly yellow powder | [2][3] |

| Solubility | Freely soluble in water and methanol (B129727), soluble in ethanol, and practically insoluble in most organic solvents. | [2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of methyl aminolevulinate HCl can be found in the cited literature. A general preparative method involves the esterification of 5-aminolevulinic acid with methanol in the presence of an acid catalyst, followed by precipitation as the hydrochloride salt. Characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm the structure and purity.

Signaling Pathways and Experimental Workflows

Methyl aminolevulinate is a prodrug that is metabolized intracellularly to protoporphyrin IX (PpIX), a potent photosensitizer. The therapeutic effect of methyl aminolevulinate HCl in photodynamic therapy is based on the selective accumulation of PpIX in tumor cells and subsequent activation by light of a specific wavelength. This leads to the generation of reactive oxygen species (ROS), which induce cell death.

Caption: Metabolic pathway of methyl aminolevulinate HCl in photodynamic therapy.

References

- 1. Methyl Aminolevulinate Hydrochloride | C6H12ClNO3 | CID 157921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. medkoo.com [medkoo.com]

- 4. GSRS [precision.fda.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Methyl Aminolevulinate [drugfuture.com]

- 7. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Optimal Incubation Time of Methyl Aminolevulinate In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal incubation time for methyl aminolevulinate (MAL) in vitro, a critical parameter for successful photodynamic therapy (PDT) research. The provided protocols are based on established methodologies for assessing protoporphyrin IX (PpIX) accumulation and subsequent cell viability post-PDT.

Introduction

Methyl aminolevulinate (MAL) is a prodrug that is preferentially taken up by cancer cells and metabolized into the photosensitizer protoporphyrin IX (PpIX).[1] Upon exposure to light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to cellular damage and apoptosis or necrosis.[2] The efficacy of MAL-based PDT is critically dependent on the intracellular concentration of PpIX at the time of light activation. Therefore, determining the optimal incubation time for MAL is a crucial step in preclinical PDT studies to maximize the therapeutic window between cancer cells and normal tissue. This document outlines the key considerations, experimental protocols, and data interpretation for optimizing MAL incubation time in vitro.

Key Considerations for Optimal Incubation Time

The optimal incubation time for MAL can vary significantly depending on several factors:

-

Cell Line: Different cancer cell lines exhibit varying rates of MAL uptake, conversion to PpIX, and PpIX efflux.[2] Therefore, the optimal incubation time is cell-line specific.

-

MAL Concentration: The concentration of MAL used will influence the rate and amount of PpIX accumulation. Higher concentrations may lead to faster PpIX accumulation but could also induce cytotoxicity independent of PDT.

-

Endpoint Measurement: The optimal incubation time may differ depending on whether the primary endpoint is maximal PpIX fluorescence or maximal phototoxicity (cell death) after light exposure.

Data Presentation: Quantitative Summary of MAL Incubation Studies

The following table summarizes quantitative data from in vitro and clinical studies investigating MAL incubation times. This data can serve as a starting point for designing experiments with new cell lines.

| Cell Line/Tissue Type | MAL Concentration | Incubation Time(s) | Endpoint Measured | Key Findings/Optimal Time | Reference(s) |

| Cutaneous & Oral Squamous Carcinoma Cells (SCC13, SCC9, HN5, A431) | 0.5 mM | 5 hours | Cell Viability (MTT Assay) | A 5-hour incubation with 0.5 mM MAL followed by light exposure resulted in a light dose-dependent decrease in cell viability. | [3] |

| Human Squamous Cell Carcinoma (A431 cells) | Not specified | 24 hours (pretreatment with calcitriol) | PpIX Fluorescence & Cell Damage | Pretreatment with calcitriol (B1668218) for 24 hours prior to MAL incubation enhanced PpIX levels and subsequent cell damage after light exposure. | [4] |

| Actinic Keratosis (AK) (Clinical Study) | 160 mg/g | 1 hour vs. 3 hours | Complete Lesion Response | 3-hour incubation showed higher complete response rates for thin and moderately thick AK lesions compared to 1-hour incubation. | [5] |

| Actinic Keratosis (AK) (Clinical Study) | Not specified | 1.5 hours vs. 2.5 hours | PpIX Fluorescence | PpIX fluorescence increases with incubation time, with 85% of the 3-hour PpIX level reached at 2.5 hours. | [6][7] |

| Superficial Basal Cell Carcinoma (sBCC) (Clinical Study) | Not specified | 3 hours | Complete Clinical Response | A 3-hour incubation time is part of a standard and effective clinical protocol for sBCC. | [8] |

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time by Measuring PpIX Fluorescence

This protocol describes how to determine the optimal MAL incubation time by quantifying the intracellular accumulation of PpIX over a time course.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Methyl aminolevulinate (MAL) hydrochloride

-

Culture plates (e.g., 96-well black, clear-bottom plates for fluorescence reading)

-

Fluorescence microplate reader or fluorescence microscope

-

Hemocytometer or automated cell counter

Methodology:

-

Cell Seeding:

-

Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and count the cells. Seed the cells in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

MAL Preparation:

-

Prepare a stock solution of MAL hydrochloride in sterile PBS or serum-free medium. For example, to make a 100 mM stock, dissolve 20.56 mg of MAL HCl (MW=205.63 g/mol ) in 1 mL of solvent.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

On the day of the experiment, dilute the MAL stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1, 2 mM) in serum-free culture medium.

-

-

MAL Incubation:

-

Remove the culture medium from the wells and wash the cells once with PBS.

-

Add 100 µL of the prepared MAL solutions to the respective wells. Include wells with medium only as a negative control.

-

Incubate the plate at 37°C for various time points (e.g., 1, 2, 3, 4, 5, 6, 12, 24 hours).

-

-

PpIX Fluorescence Measurement:

-

At each time point, wash the cells twice with PBS to remove extracellular MAL.

-

Add 100 µL of fresh PBS to each well.

-

Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to approximately 405 nm and the emission wavelength to approximately 635 nm.

-

Alternatively, visualize and quantify the fluorescence using a fluorescence microscope with appropriate filters.

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Plot the mean fluorescence intensity against the incubation time for each MAL concentration.

-

The optimal incubation time is the point at which the PpIX fluorescence reaches its maximum or a plateau.

-

Protocol 2: Determination of Optimal Incubation Time by Assessing Cell Viability Post-PDT

This protocol determines the optimal MAL incubation time by evaluating the phototoxic effect on the cells.

Materials:

-

All materials from Protocol 1

-

Light source with a wavelength appropriate for PpIX activation (e.g., red light, ~635 nm)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

-

Absorbance microplate reader

Methodology:

-

Cell Seeding and MAL Incubation:

-

Follow steps 1-3 from Protocol 1, using a standard 96-well clear plate.

-

-

Photodynamic Therapy (PDT):

-

At the end of each incubation period, wash the cells twice with PBS and add 100 µL of fresh complete culture medium.

-

Expose the cells to a specific light dose from the light source. The light dose (J/cm²) is a product of the light intensity (W/cm²) and the exposure time (s). Ensure consistent light delivery to all wells.

-

Include control groups: no MAL/no light, MAL/no light, and no MAL/light.

-

-

Post-PDT Incubation:

-

Return the plate to the incubator and incubate for 24-48 hours to allow for the induction of cell death.

-

-

Cell Viability Assay (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each condition relative to the untreated control (no MAL/no light).

-

Plot the cell viability against the incubation time for each MAL concentration.

-

The optimal incubation time is the one that results in the lowest cell viability for a given MAL concentration and light dose.

-

Visualizations

Signaling Pathway of MAL-induced PpIX Synthesis

Caption: Cellular uptake and conversion of MAL to the photosensitizer PpIX.

Experimental Workflow for Determining Optimal MAL Incubation Time

Caption: Workflow for optimizing MAL incubation time in vitro.

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. Enhancement of methyl-aminolevulinate photodynamic therapy by iron chelation with CP94: an in vitro investigation and clinical dose-escalating safety study for the treatment of nodular basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative response to PDT with methyl-aminolevulinate and temoporfin in cutaneous and oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcitriol treatment improves methyl aminolaevulinate-based photodynamic therapy in human squamous cell carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. skintherapyletter.com [skintherapyletter.com]

Application Notes and Protocols for Methyl Aminolevulinate (MAL) Photodynamic Therapy (PDT) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizing agent, a specific wavelength of light, and molecular oxygen to induce selective cytotoxicity in target cells. Methyl aminolevulinate (MAL) is a prodrug that is preferentially metabolized in neoplastic cells to the potent photosensitizer Protoporphyrin IX (PpIX).[1] Upon activation by light of an appropriate wavelength, PpIX generates reactive oxygen species (ROS), leading to cellular damage and induction of cell death pathways such as apoptosis and necrosis.[2] These application notes provide detailed protocols and technical guidance for conducting MAL-PDT experiments in a laboratory setting, with a focus on light source selection, dosimetry, and assessment of cellular responses.

Light Sources and Dosimetry for In Vitro MAL-PDT

The efficacy of MAL-PDT is critically dependent on the light source and the delivered light dose. Key parameters to consider are the wavelength, irradiance, and total light dose (fluence).

Light Sources:

A variety of light sources can be employed for in vitro MAL-PDT studies. While lasers offer high coherence and monochromaticity, non-coherent light sources are often more practical and cost-effective for irradiating larger areas such as multi-well plates.[3]

-

Light-Emitting Diodes (LEDs): LED arrays are a popular choice for in vitro PDT due to their narrow emission spectra, stable output, and ability to be configured for uniform illumination of multi-well plates. Red light LEDs with a peak emission wavelength in the range of 630-635 nm are commonly used for MAL-PDT, as this corresponds to a significant absorption peak of PpIX.[2]

-

Broadband Lamps with Filters: Halogen or xenon arc lamps coupled with appropriate bandpass filters (e.g., 570-670 nm) can also be used.[1][4] It is crucial to ensure the filter effectively isolates the desired wavelength range to maximize PpIX activation and minimize non-specific cellular heating.

Dosimetry:

Accurate and reproducible dosimetry is essential for meaningful in vitro PDT experiments. The key dosimetric quantities are:

-

Irradiance (or Fluence Rate): The power of the light delivered per unit area, typically measured in milliwatts per square centimeter (mW/cm²).[5]

-

Exposure Time: The duration for which the cells are illuminated, measured in seconds (s).

-

Light Dose (or Fluence): The total energy delivered per unit area, calculated as the product of irradiance and exposure time. It is typically expressed in Joules per square centimeter (J/cm²).[5]

Dosimetry Calculation:

The formula for calculating the light dose is:

Light Dose (J/cm²) = Irradiance (W/cm²) x Exposure Time (s)

Since irradiance is often measured in mW/cm², the formula can be expressed as:

Light Dose (J/cm²) = (Irradiance (mW/cm²) / 1000) x Exposure Time (s)

Experimental Protocols

Protocol 1: General In Vitro MAL-PDT for Adherent Cancer Cells (e.g., HeLa)

This protocol outlines a general procedure for performing MAL-PDT on an adherent cancer cell line, followed by a cell viability assessment using the MTT assay.

Materials:

-

HeLa cells (or other suitable adherent cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Methyl aminolevulinate (MAL) hydrochloride

-

96-well cell culture plates

-

LED light source (e.g., 635 nm)

-

Radiometer/photometer for irradiance measurement

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

MAL Incubation:

-

Prepare a stock solution of MAL in serum-free medium or PBS. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 mM).

-

Carefully aspirate the medium from the wells.

-

Add 100 µL of the MAL-containing medium to the respective wells. Include control wells with medium only (no MAL).

-

Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light.

-

-

Washing:

-

After incubation, aspirate the MAL-containing medium.

-

Gently wash the cells twice with 100 µL of pre-warmed PBS per well.

-

Add 100 µL of fresh, pre-warmed complete culture medium to each well.

-

-

Light Exposure:

-

Measure the irradiance of the light source at the level of the cell monolayer using a radiometer. Adjust the distance between the light source and the plate to achieve the desired irradiance (e.g., 10-50 mW/cm²).

-

Calculate the required exposure time to deliver the target light dose (e.g., 5, 10, 20 J/cm²).

-

Irradiate the 96-well plate. Ensure that a control plate (or a portion of the plate) is kept in the dark to assess MAL toxicity without light.

-

-

Post-Irradiation Incubation:

-

Return the plate to the incubator and incubate for 24 hours.

-

-

MTT Assay for Cell Viability:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Protocol 2: Dosimetry Measurement for a 96-Well Plate

Procedure:

-

Place the 96-well plate (containing medium or PBS to simulate experimental conditions) on the surface where it will be irradiated.

-

Position the detector of the radiometer at the bottom of a well in the center of the plate.

-

Turn on the light source and record the irradiance reading in mW/cm².

-

Repeat the measurement in several wells across the plate (e.g., corners and center) to ensure uniform illumination. The variation in irradiance should ideally be less than 10% across all wells.

-

Use the average irradiance value to calculate the exposure time needed for the desired light dose.

Quantitative Data

The following tables summarize representative quantitative data from in vitro MAL-PDT studies.